molecular formula C9H7BrN2O B2746476 7-Bromo-3-methyl-1,5-naphthyridin-2-ol CAS No. 2256060-39-4

7-Bromo-3-methyl-1,5-naphthyridin-2-ol

Cat. No.: B2746476
CAS No.: 2256060-39-4
M. Wt: 239.072
InChI Key: LBZUNBDWRXNCEF-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1,5-naphthyridin-2-ol is a heterocyclic aromatic compound featuring a 1,5-naphthyridine core substituted with a bromine atom at position 7, a methyl group at position 3, and a hydroxyl group at position 2. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of approximately 239.07 g/mol (estimated by substituting the chlorine in ’s compound with a hydroxyl group) . The hydroxyl group at position 2 enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the bromine and methyl substituents modulate electronic and steric properties.

Properties

IUPAC Name

7-bromo-3-methyl-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-7-8(12-9(5)13)3-6(10)4-11-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZUNBDWRXNCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=N2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-1,5-naphthyridin-2-ol typically involves the bromination of 3-methyl-1,5-naphthyridin-2-ol. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by cyclization . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

7-Bromo-3-methyl-1,5-naphthyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-Bromo-3-methyl-1,5-naphthyridin-2-ol with four analogous 1,5-naphthyridine derivatives, highlighting structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 7-Br, 3-CH₃, 2-OH C₉H₇BrN₂O ~239.07 Enhanced H-bonding due to -OH; moderate logP
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine 7-Br, 3-CH₃, 2-Cl C₉H₆BrClN₂ 257.51 Higher lipophilicity (Cl vs. -OH); reduced solubility
7-Bromo-1,5-naphthyridin-2-ol 7-Br, 2-OH (no methyl) C₈H₅BrN₂O 225.04 Lower steric bulk; potential reactivity at position 3
7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one 7-Br, 2-ketone, 3,4-dihydro C₈H₇BrN₂O 227.06 Reduced aromaticity; ketone enhances electrophilicity
7-(Bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one 7-BrCH₂, 3-C₂H₅, 2-ketone C₁₁H₁₀BrN₂O 281.12 Increased lipophilicity (ethyl vs. methyl); bromomethyl adds alkylation potential

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

  • Hydroxyl vs. Chlorine (Position 2): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro-substituted analog (), improving aqueous solubility but reducing membrane permeability .
  • Methyl vs. Ethyl (Position 3): The methyl group in the target compound confers moderate lipophilicity (logP ~1–2, estimated), whereas the ethyl group in ’s compound raises logP, favoring lipid bilayer penetration .
  • Dihydro vs.

Biological Activity

7-Bromo-3-methyl-1,5-naphthyridin-2-ol is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group, which significantly influence its reactivity and biological effects. Recent studies have highlighted its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8BrN_2O, with a molecular weight of approximately 243.09 g/mol. The compound features a naphthyridine core structure that is known for its ability to interact with biological targets through various mechanisms.

  • Target Interactions : Naphthyridine derivatives, including this compound, are known to engage with multiple biological targets, such as enzymes and receptors involved in cell signaling pathways.
  • Biochemical Pathways : The compound may influence several biochemical pathways due to its structural characteristics that allow for interactions with nucleophiles and electrophiles.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. A study reported an IC50 value of 0.77 µM against certain cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Pathogens : Research indicates that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity Remarks
Bromine at position 7Enhances binding affinityContributes to increased potency against cancer cells
Hydroxyl group at position 2Improves solubility and reactivityFacilitates interactions with biological targets

Study 1: Anticancer Evaluation

In a comprehensive study focusing on the anticancer properties of naphthyridine derivatives, this compound was tested alongside other analogs. The results indicated that this compound exhibited superior potency compared to its counterparts, highlighting its potential as a lead compound in cancer therapy .

Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The findings revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:

  • Solubility : The presence of the hydroxyl group enhances aqueous solubility.
  • Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that may affect its efficacy and safety profile.

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